molecular formula C13H24N2O2 B2996259 Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1368138-79-7

Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B2996259
CAS No.: 1368138-79-7
M. Wt: 240.347
InChI Key: GQBQSJMZBRDDAB-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered and a five-membered ring sharing a central carbon atom. The tert-butoxycarbonyl (Boc) group at position 2 provides steric protection for the amine, while the amino group at position 6 offers a reactive site for further functionalization. This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 9-amino-2-azaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-15)6-4-5-10(13)14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBQSJMZBRDDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368138-79-7
Record name tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Dess-Martin periodinane in dichloromethane at 0°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro frameworks are widely utilized in drug discovery. Below is a systematic comparison of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate with structurally related analogs:

Structural and Functional Group Variations
Compound Name Spiro System Key Functional Groups Key Differences References
This compound [4.4] Boc, primary amine Reference compound; amino group enables nucleophilic reactions.
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] Boc, ketone Oxo group replaces amine, reducing basicity but increasing hydrogen bonding.
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] Boc, ethyl substituent Ethyl group adds hydrophobicity; altered steric effects.
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate [3.3] Boc, primary amine Smaller spiro system ([3.3]) increases ring strain and reduces conformational flexibility.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate [3.5] Boc, secondary amine Mixed ring sizes ([3.5]) alter spatial arrangement and electronic properties.
Physicochemical Properties
Compound Name Solubility (Log S) Molecular Weight (g/mol) TPSA (Ų) Log P (Predicted)
This compound -2.1 (ESOL) 239.31 64.6 1.8
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate -1.9 (ESOL) 253.29 75.6 1.5
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate -2.5 (ESOL) 255.36 55.1 2.3
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate -1.8 (ESOL) 212.29 64.6 1.2

Key Observations :

  • The amino group in the target compound increases TPSA (Topological Polar Surface Area) compared to ethyl-substituted analogs, enhancing water solubility.
  • The oxo analog exhibits higher TPSA due to the ketone’s hydrogen-bonding capacity, favoring crystallinity .
  • Smaller spiro systems (e.g., [3.3]) reduce molecular weight but may compromise metabolic stability due to higher ring strain .

Key Observations :

  • The target compound’s synthesis typically involves Boc protection and reductive amination , with moderate yields .
  • Oxo analogs are synthesized more efficiently via catalytic hydrogenation .

Biological Activity

Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula: C13H24N2O2
  • Molecular Weight: 240.35 g/mol
  • CAS Number: 1368138-79-7

The compound features a spirocyclic structure that enhances its ability to interact with biological targets, making it a valuable scaffold for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's unique structure allows it to fit into various binding sites, modulating enzyme activity or receptor signaling pathways. This mechanism can lead to diverse biological effects, including:

  • Antimicrobial Activity: The compound has shown potential as an antibacterial agent, particularly against certain strains of bacteria .
  • Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. For example, a study demonstrated its effectiveness against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .

Enzyme Interaction Studies

In vitro studies have explored the compound's interactions with various enzymes. For instance, it was found to inhibit lipase activity, suggesting possible applications in managing obesity and related metabolic disorders .

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antibacterial effect of this compound.
    • Method: Disc diffusion method was employed against several bacterial strains.
    • Results: The compound displayed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
  • Study on Enzyme Inhibition:
    • Objective: To assess the inhibitory effects on lipase.
    • Method: Lipase activity was measured in the presence of varying concentrations of the compound.
    • Results: A dose-dependent inhibition was observed, suggesting potential therapeutic applications in weight management .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Tert-butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylateModerate antimicrobial effectsDifferent substitution pattern affects potency
Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylateStronger enzyme inhibitionOxidized form may enhance binding affinity

The comparative analysis highlights how structural variations can influence biological activity and therapeutic potential.

Q & A

Q. What alternative reagents can replace lithium triethylborohydride for the reduction step to improve scalability?

  • Methodological Answer :
  • Sodium Borohydride (NaBH₄) : Effective for ketone-to-alcohol reduction but requires elevated temperatures.
  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ pressure for greener, scalable reductions. Monitor reaction progress via TLC or in-situ IR .

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